molecular formula C11H11NO4 B3120737 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione CAS No. 27091-99-2

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione

Cat. No.: B3120737
CAS No.: 27091-99-2
M. Wt: 221.21 g/mol
InChI Key: LTZDBWKTMQWZLY-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of isoindole-1,3-dione with 3-bromopropanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol attacks the carbonyl carbon of isoindole-1,3-dione, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.

    Substitution: The hydroxy-propoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxy-propoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxy-propoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isoindole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxy-propoxy)-isoindole-1,3-dione: Unique due to the presence of the hydroxy-propoxy group.

    Isoindole-1,3-dione: Lacks the hydroxy-propoxy group, resulting in different reactivity and applications.

    3-Hydroxy-propoxy derivatives: Compounds with similar hydroxy-propoxy groups but different core structures.

Uniqueness

This compound is unique due to its combination of the isoindole ring and the hydroxy-propoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-hydroxypropoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDBWKTMQWZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Diisopropylethylamine (43 mL, 246 mmol) was added to a stirring solution of N-hydroxyphthalimide (20.6 g, 123 mmol) in dimethylformamide (95 mL). After 5 minutes, 3-bromopropanol (11.5 mL, 127 mmol) was added and the reaction mixture was heated to 80° C. for 18 h. The cooled solution was diluted with ethyl acetate (700 mL) and was washed with water (4×500 mL) and saturated brine (2×500 mL), dried over sodium sulfate and concentrated to an oil that solidified on standing to afford 2-(3-hydroxy-propoxy)-isoindole-1,3-dione (17.5 g, 65% yield) as a tan-colored solid: 1H NMR (400 MHz, CDCl3) δ 7.81 (m, 2H), 7.74 (m, 2H), 4.36 (t, 2H, J=5.6 Hz), 3.92 (t, 2H, J=5.9 Hz), 1.98 (quintet, 2H, J=5.9 Hz).
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43 mL
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20.6 g
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95 mL
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11.5 mL
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700 mL
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Synthesis routes and methods III

Procedure details

To a solution of 8.2 g (27 mmol) of 2-[3-(phenylmethoxy)propoxy]isoindoline-1,3-dione, as prepared in the preceding step, in 120 mL anhydrous ethanol under nitrogen was added 1.5 g of 10 wt % Pd/C. Then the nitrogen in the reaction was replaced with hydrogen and the reaction was stirred at room temperature for 5 h. After the reaction was completed, the mixture was filtered through a pad of Celite (diatomaceous earth). The solvent of the filtrate was removed under reduced pressure. The residue was chromatographed on a silica gel column using ethyl acetate/hexanes (1:1, v/v) as eluent to yield 4.4 g (75%) of white solid as product: 1H NMR (300 MHz, CDCl3) δ7.85-7.81 (m, 2H), 7.78-7.74 (m, 2H), 4.37 (t, J=5.88 Hz, 2H), 3.93 (t, J=5.80 Hz, 2H), 2.55 (br s, 1H), 1.99 (quintet, J=5.86, 2H).
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8.2 g
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120 mL
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75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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